molecular formula C10H16BrNOS B1379113 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide CAS No. 1824386-15-3

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide

Cat. No.: B1379113
CAS No.: 1824386-15-3
M. Wt: 278.21 g/mol
InChI Key: KSWPFRYPXQLMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide” is a chemical compound with the molecular formula C10H16BrNOS and a molecular weight of 278.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Research has explored the synthesis of new heterocyclic systems utilizing thiophene derivatives in the formation of compounds with potential antimicrobial activity. For instance, the reactivity of certain thiophene compounds with alkyl mono- and di-halides has led to the synthesis of heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents through the manipulation of thiophene derivatives (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antagonistic Activity on GnRH Receptors

Another study focused on thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. The structural features of these compounds, particularly the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality, were key for good receptor binding activity, suggesting their potential in addressing reproductive health issues (Guo et al., 2003).

Catalysis and Synthesis of Polymorphic Compounds

Research into the synthesis of polymorphic compounds using thiophene derivatives has been conducted, focusing on the development of complexes with specific properties. For instance, bisthienylethenes containing N,O-donor binding sites have been synthesized, leading to multifunctional mononuclear complexes with slow magnetic relaxation and photochromic behavior. These findings suggest applications in the field of materials science, particularly in the development of responsive materials and magnetic storage devices (Cao, Wei, Li, & Gu, 2015).

Development of Anticancer Agents

In the quest for new anticancer agents, thiophene derivatives have been utilized to synthesize compounds with antiproliferative activity. The creation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, for example, has been reported with the evaluation of their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. This research indicates the potential of thiophene derivatives in the development of new treatments for cancer (Atapour-Mashhad et al., 2017).

Properties

IUPAC Name

1-[5-(aminomethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.BrH/c1-10(2,3)9(12)8-5-4-7(6-11)13-8;/h4-5H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWPFRYPXQLMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(S1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Reactant of Route 2
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Reactant of Route 3
Reactant of Route 3
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Reactant of Route 4
Reactant of Route 4
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Reactant of Route 5
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Reactant of Route 6
Reactant of Route 6
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.